REACTION_CXSMILES
|
[F:1][C:2](=[CH2:6])[C:3](Cl)=[O:4].[Cl:7][C:8]([Cl:12])([Cl:11])[CH2:9][OH:10].C(N(CC)CC)C>O>[F:1][C:2](=[CH2:6])[C:3]([O:10][CH2:9][C:8]([Cl:12])([Cl:11])[Cl:7])=[O:4]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)=C
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
ClC(CO)(Cl)Cl
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic phases were subsequently separated
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)OCC(Cl)(Cl)Cl)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |